

4-Chloroquinoline-8-Carboxylic Acid: Technical Profile & Application Guide

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Compound of Interest

Compound Name: 4-Chloroquinoline-8-carboxylic acid

CAS No.: 216257-37-3

Cat. No.: B1429762

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Part 1: Executive Summary

4-Chloroquinoline-8-carboxylic acid (CAS: 216257-37-3) represents a bifunctional quinoline core essential for fragment-based drug discovery (FBDD). Unlike its more common isomers (e.g., the 4-COOH "cinchoninic" derivatives), the 8-COOH variant offers a unique geometry where the carboxylic acid is peri-positioned relative to the quinoline nitrogen. This proximity creates a distinct chelation vector and steric environment, making it a valuable scaffold for designing metalloenzyme inhibitors (e.g., SIRT3, DHODH) and DNA-intercalating agents.

The molecule features two orthogonal reactive handles:

- C4-Chlorine: An electrophilic site primed for nucleophilic aromatic substitution ().
- C8-Carboxylic Acid: A handle for solubility modulation or amide coupling to extend the pharmacophore.

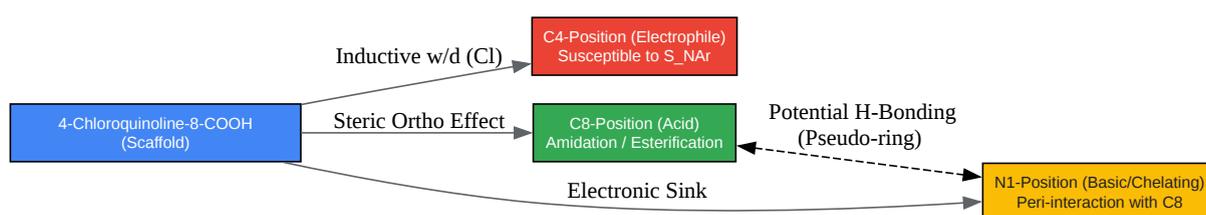
Part 2: Physicochemical Profile Structural & Electronic Properties

The electron-withdrawing chlorine at C4 and the carboxylic acid at C8 significantly alter the electronic density of the quinoline ring compared to the parent heterocycle.

Property	Value / Characteristic	Note
CAS Number	216257-37-3	Verified Identifier
Formula		MW: 207.61 g/mol
Appearance	Off-white to pale yellow solid	High crystallinity
Melting Point	>250 °C (Decomp.) ^[1]	High lattice energy due to H-bonding
Solubility	DMSO, DMF, Dilute aqueous base	Insoluble in non-polar solvents (Hexane, Et2O)
pKa (COOH)	~3.5 - 4.0 (Predicted)	Slightly more acidic than benzoic acid due to the N-heterocycle
pKa (Quinoline N)	< 2.0 (Predicted)	Basicity reduced by C4-Cl inductive effect

Structural Logic Diagram

The following diagram illustrates the electronic environment and reactive centers of the molecule.



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Figure 1: Reactivity map of **4-chloroquinoline-8-carboxylic acid** showing orthogonal functionalization vectors.

Part 3: Synthetic Methodology

Validated Synthesis Protocol (Gould-Jacobs Route)

While commercial sources exist, in-house synthesis is often required to access derivatives or isotopologues. The most robust route utilizes the Gould-Jacobs reaction starting from methyl anthranilate, ensuring the 8-position carboxylate is established early.

Step-by-Step Protocol

Phase A: Cyclization to the 4-Hydroxy Core

- **Condensation:** Mix Methyl anthranilate (1.0 eq) and Ethoxymethylenemalonate (EMME) (1.1 eq) in ethanol. Reflux for 2 hours. Evaporate solvent to obtain the enamine intermediate.
- **Cyclization:** Add the enamine dropwise to refluxing Diphenyl ether (Dowtherm A) at 250°C. Critical: High temperature is required to overcome the activation energy for ring closure.
- **Isolation:** Cool the mixture to ~80°C and pour into hexane. The 3-ethoxycarbonyl-4-hydroxy-8-methoxycarbonylquinoline precipitate is filtered and washed with hexane.

Phase B: Hydrolysis & Decarboxylation

- **Saponification:** Reflux the intermediate in 10% NaOH (aq) for 4 hours. This hydrolyzes both the C3-ester and C8-ester to acids.
- **Decarboxylation:** Acidify to pH 2 with HCl. The C3-carboxylic acid is unstable and decarboxylates upon heating in acidic media (or subsequent thermal step), yielding 4-hydroxyquinoline-8-carboxylic acid.

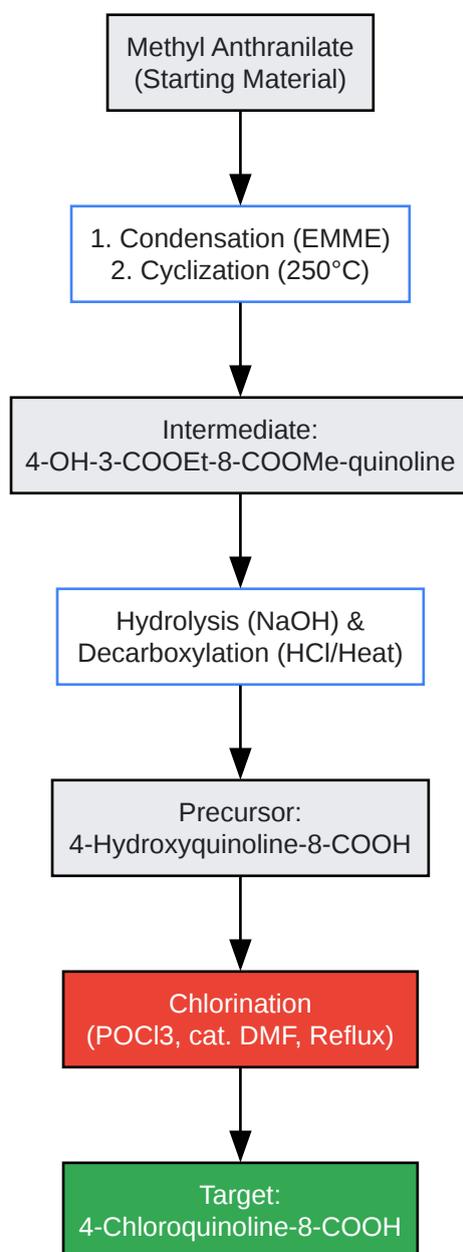
Phase C: Chlorination (The Critical Step)

- **Reagent:** Suspend the dried 4-hydroxy acid (1.0 eq) in neat Phosphorus Oxychloride () (5-10 volumes).

- Catalyst: Add a catalytic amount of DMF (3-5 drops).
- Reaction: Reflux (105°C) for 2-4 hours. Monitor by TLC (the starting material is highly polar; product is less polar).
- Workup: Caution: Quench excess

by slowly pouring the reaction mixture onto crushed ice/water with vigorous stirring. The product, **4-chloroquinoline-8-carboxylic acid**, will precipitate as a solid.

- Purification: Recrystallize from acetonitrile or ethanol if necessary.



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Figure 2: Step-wise synthetic pathway via the Gould-Jacobs reaction.

Part 4: Reactivity & Applications

Nucleophilic Aromatic Substitution ()

The C4-chlorine is highly activated due to the electron-deficient nature of the pyridine ring (N-atom pulls density).

- **Amination:** Reaction with primary/secondary amines in refluxing ethanol or isopropanol yields 4-aminoquinoline-8-carboxylic acids. Note: No metal catalyst is typically needed.
- **Etherification:** Reaction with alkoxides (NaOMe) yields 4-alkoxy derivatives.

Experimental Tip: If the 8-COOH interferes (e.g., via zwitterion formation reducing reactivity), convert it to the methyl ester (MeOH/H₂SO₄) before performing the

at C4, then hydrolyze back to the acid.

Metal Chelation & Bioisosteres

The 8-COOH group, when deprotonated, can form a 5-membered chelate ring with the quinoline nitrogen (N1) and a metal ion (

). This mimics the binding mode of 8-hydroxyquinoline (a privileged metallo-scaffold) but with different hard/soft acid-base properties.

- **Application:** Inhibitors of Zinc-dependent histone deacetylases (HDACs) or Sirtuins (SIRT3).

Data Summary Table

Transformation	Reagent	Conditions	Product Outcome
C4-Amination		EtOH, Reflux, 4-12h	4-aminoquinoline-8-COOH
C4-Alkoxylation		ROH, Reflux	4-alkoxyquinoline-8-COOH
Esterification		Reflux, 6h	Methyl 4-chloroquinoline-8-carboxylate
Amide Coupling	, HATU	DMF, DIPEA, RT	4-chloroquinoline-8-carboxamide

Part 5: Safety & Handling

- **Corrosivity:** As a carboxylic acid and halogenated compound, it can cause severe eye damage and skin irritation.

- POCl₃ Residues: In-house synthesized material may contain traces of phosphorus oxychloride, which hydrolyzes to HCl. Ensure thorough washing with water/bicarbonate.
- Storage: Store in a cool, dry place. The C4-Cl bond is stable to moisture but can hydrolyze to the 4-OH ("quinolone") form under prolonged exposure to strong acids or bases at high temperatures.

References

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